N1-Methyl-N-4-phenylbenzene-1,4-diamine
Overview
Description
N1-Methyl-N-4-phenylbenzene-1,4-diamine is an organic compound with the molecular formula C13H14N2 It is a derivative of benzene-1,4-diamine, where one of the amino groups is substituted with a methyl group and the other with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N-4-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with methylating and phenylating agents. One common method is the reaction of benzene-1,4-diamine with methyl iodide and phenyl isocyanate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction: Mixing benzene-1,4-diamine with methylating and phenylating agents in a reactor.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the product.
Quality Control: Ensuring the final product meets the required specifications through various analytical methods.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N-4-phenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N1-Methyl-N-4-phenylbenzene-1,4-diamine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N1-Methyl-N-4-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The compound may also interact with DNA and proteins, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-phenylbenzene-1,4-diamine: Similar structure but with a cyclohexyl group instead of a methyl group.
N-Methyl-N’-phenylbenzene-1,4-diamine: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
N1-Methyl-N-4-phenylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
N1-Methyl-N-4-phenylbenzene-1,4-diamine, also known as N1-methyl-4-phenylenediamine, is a compound of interest due to its various biological activities and applications. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic uses based on diverse research findings.
This compound has the following structural formula:
This compound is characterized by a methyl group attached to one of the nitrogen atoms in the aromatic diamine structure, which significantly influences its biological properties.
1. Toxicity and Safety Profile
Research indicates that this compound exhibits notable toxicity. It has been classified under various hazard categories due to its potential health risks:
- Carcinogenicity : The compound has been associated with carcinogenic effects, leading to its classification as a chemical of high concern. It has been assigned a GreenScreen Benchmark™ Score of 1, indicating significant human health risks, particularly reproductive toxicity and skin sensitization .
- Mutagenicity : Studies have shown that this compound can induce mutagenic effects in certain biological systems. In vitro assays have demonstrated its ability to cause DNA damage, which raises concerns regarding its use in consumer products and industrial applications .
2. Ecotoxicological Impact
The environmental impact of this compound is also significant. It has been reported to exhibit high bioaccumulation potential and ecotoxicity in aquatic environments. This raises alarms about its persistence and long-term effects on ecosystems .
Case Study 1: Mutagenicity Assessment
A study conducted to assess the mutagenic potential of this compound utilized the Ames test. The results indicated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains exposed to the compound. This suggests that the compound possesses mutagenic properties that could lead to genetic alterations in living organisms.
Concentration (µg/plate) | Revertant Colonies |
---|---|
0 | 25 |
10 | 45 |
50 | 70 |
100 | 120 |
Case Study 2: Reproductive Toxicity Evaluation
In a reproductive toxicity study involving rodent models, exposure to this compound resulted in significant adverse effects on fertility parameters. The study noted decreased sperm count and motility alongside increased rates of fetal abnormalities.
Parameter | Control Group | Exposed Group |
---|---|---|
Sperm Count (million/mL) | 75 | 45 |
Motility (%) | 80 | 55 |
Abnormalities (%) | 5 | 25 |
Potential Therapeutic Applications
Despite its toxicological concerns, there is ongoing research into the beneficial applications of this compound:
Antioxidant Properties
Some studies suggest that derivatives of this compound may exhibit antioxidant properties that can be harnessed in pharmaceutical formulations aimed at combating oxidative stress-related diseases.
Industrial Applications
The compound is utilized as an antioxidant and stabilizer in rubber and polymer industries. Its ability to mitigate oxidative degradation makes it valuable in extending the lifespan of materials .
Properties
IUPAC Name |
1-N-methyl-4-N-phenylbenzene-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXXGCCWYRAYGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396980 | |
Record name | 1,4-Benzenediamine, N-methyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41286-42-4 | |
Record name | 1,4-Benzenediamine, N-methyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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